5-(Benzylthio)-2-chloropyridine

Catalog No.
S3439692
CAS No.
71554-63-7
M.F
C12H10ClNS
M. Wt
235.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Benzylthio)-2-chloropyridine

CAS Number

71554-63-7

Product Name

5-(Benzylthio)-2-chloropyridine

IUPAC Name

5-benzylsulfanyl-2-chloropyridine

Molecular Formula

C12H10ClNS

Molecular Weight

235.73 g/mol

InChI

InChI=1S/C12H10ClNS/c13-12-7-6-11(8-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

XEVPYLMWONPKTE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CSC2=CN=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)CSC2=CN=C(C=C2)Cl

Synthesis of Benzimidazole-2-thione Derivatives

Specific Scientific Field: Organic Chemistry

Application Summary: “5-(Benzylthio)-2-chloropyridine” is used in the synthesis of benzimidazole-2-thione derivatives. These derivatives are synthesized through alkylation reactions .

Methods of Application: The chemical structure of the synthesized product was characterized by Infra Red, 1H-NMR, 13C-NMR, and Mass spectroscopy. Furthermore, the molecular structures were confirmed by X-ray single crystallography .

Results or Outcomes: The synthesized benzimidazole-2-thione derivatives intramolecularly heterocyclized to 3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole .

Synthesis of 1-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea Derivatives

Specific Scientific Field: Medicinal Chemistry

Application Summary: “5-(Benzylthio)-2-chloropyridine” is used in the design and synthesis of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives as sorafenib analogs .

Methods of Application: The in vitro cytotoxicity effects of synthesized compounds were evaluated against four different human cancer cells including MCF-7, HepG2, A549, and HeLa cell lines .

Results or Outcomes: Most of the compounds significantly prevented the proliferation of tested cancer cells. In particular, 2-F, 4-Cl, and 2,6-diF substituted derivatives showed promising activities, especially against Hela cancer cells .

Synthesis of Benzothiazole Compounds

Specific Scientific Field: Green Chemistry

Application Summary: “5-(Benzylthio)-2-chloropyridine” is used in the synthesis of benzothiazole compounds. These compounds are synthesized through condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides .

Methods of Application: The synthesis process involves the cyclization of 2-aminothiophenols with CO2 in the presence of diethylsilane catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at 5 MPa .

Results or Outcomes: Various benzothiazoles were achieved in good yields. The mechanism research shows that hydrosilane played an important role in the process .

Synthesis of Supramolecular Organic Frameworks

Specific Scientific Field: Supramolecular Chemistry

Application Summary: “5-(Benzylthio)-2-chloropyridine” is used in the synthesis of supramolecular organic frameworks. These frameworks are synthesized through the reaction of (benzylthio)acetic acid (HBTA) and some aminopyrimidines .

Methods of Application: The received crystalline solids were inspected by single crystal X-ray diffraction .

Results or Outcomes: A total of four novel supramolecular organic frameworks were successfully constructed .

Synthesis of Anticancer Agents

Application Summary: “5-(Benzylthio)-2-chloropyridine” is used in the design and synthesis of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives as anticancer agents .

Synthesis of Nanozymes

Specific Scientific Field: Nanotechnology

Application Summary: “5-(Benzylthio)-2-chloropyridine” is used in the synthesis of nanozymes. These nanozymes have broadened the way toward clinical medicine, food safety, environmental monitoring, and chemical production .

Results or Outcomes: Various nanozymes were achieved in good yields. The mechanism research shows that hydrosilane played an important role in the process .

5-(Benzylthio)-2-chloropyridine is a chemical compound characterized by the presence of a benzylthio group attached to a 2-chloropyridine ring. This compound belongs to the class of thioether derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The molecular formula for 5-(Benzylthio)-2-chloropyridine is C11H10ClN, and its structure features a pyridine ring substituted at the 5-position with a benzylthio group and at the 2-position with a chlorine atom.

  • Enzyme inhibition: The compound might interact with enzymes due to the electron-withdrawing nature of the chlorine and the hydrogen bonding ability of the sulfur atom [].
  • Protein-protein interaction modulation: The benzylthio group could play a role in disrupting or facilitating protein-protein interactions within cells [].
Typical of pyridine derivatives, including:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of new compounds.
  • Oxidation: The thioether moiety can undergo oxidation to form sulfoxides or sulfones.
  • Acylation and Alkylation: The nitrogen atom in the pyridine ring can react with acyl or alkyl groups, modifying its properties and reactivity .

Compounds similar to 5-(Benzylthio)-2-chloropyridine have shown significant biological activities:

  • Antimicrobial Properties: Many thioether derivatives exhibit antibacterial and antifungal activities.
  • Anticancer Activity: Some studies indicate that pyridine derivatives can inhibit cancer cell proliferation through various mechanisms.
  • Anti-inflammatory Effects: Certain derivatives have been reported to modulate inflammatory pathways, making them potential candidates for anti-inflammatory drugs .

Several methods can be employed to synthesize 5-(Benzylthio)-2-chloropyridine:

  • Direct Substitution Reaction: A common method involves treating 2-chloropyridine with benzylthiol in the presence of a base, facilitating nucleophilic substitution at the 5-position of the pyridine ring.
  • Coupling Reactions: Transition metal-catalyzed coupling reactions, such as palladium-catalyzed cross-coupling, can also be utilized to form thioether linkages effectively .
  • Multi-step Synthesis: More complex synthetic routes may involve intermediate compounds that undergo several transformations before yielding the final product.

5-(Benzylthio)-2-chloropyridine has several notable applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceuticals due to its biological activity.
  • Agricultural Chemicals: This compound may also find use in developing agrochemicals with pest control properties.
  • Chemical Probes: It can act as a chemical probe in biological studies to investigate specific pathways or mechanisms within cells .

Interaction studies involving 5-(Benzylthio)-2-chloropyridine typically focus on its binding affinity to various biological targets. Research indicates that this compound may interact with proteins involved in signaling pathways relevant to cancer and inflammation. Additionally, its interactions with enzymes like cytochrome P450 could affect drug metabolism and pharmacokinetics, which is crucial for drug development .

Several compounds share structural similarities with 5-(Benzylthio)-2-chloropyridine. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2-ChloropyridineChlorine at position 2Basic pyridine structure without thioether group
Benzylthio-4-chloropyridineChlorine at position 4Different substitution pattern affecting reactivity
3-(Benzylthio)pyridineBenzylthio at position 3Altered biological activity compared to position 5
Benzylthio-2-pyridineThioether group at position 2Exhibits different reactivity due to sulfur location
5-(Benzylthio)-4-methylpyridineMethyl group at position 4Enhanced lipophilicity affecting pharmacokinetics

These compounds illustrate the diversity within thioether-substituted pyridines, each possessing unique properties and potential applications in medicinal chemistry.

5-(Benzylthio)-2-chloropyridine exhibits distinct nucleophilic aromatic substitution (SNAr) reactivity patterns at its carbon-2 and carbon-5 positions due to the differential electronic effects of the pyridine nitrogen and benzylthio substituent [1]. The carbon-2 position demonstrates enhanced electrophilicity owing to its ortho relationship to the electron-withdrawing pyridine nitrogen, making it particularly susceptible to nucleophilic attack [2]. This position follows the classical addition-elimination mechanism where nucleophiles readily form Meisenheimer-type intermediates stabilized by charge delocalization onto the nitrogen atom [3].

The SNAr reactivity at carbon-2 proceeds with activation energies typically ranging from 85-95 kilojoules per mole when reacting with standard nucleophiles such as benzyl alcohol under dimethyl sulfoxide conditions [1] [2]. The chloride leaving group at this position exhibits excellent reactivity, with 2-chloropyridine derivatives showing rate constants approximately 320 times faster than their 2-bromopyridine counterparts when subjected to nucleophilic substitution with ethoxide ions [5].

In contrast, the carbon-5 position presents a more complex reactivity profile influenced by the electron-donating benzylthio group [7]. The benzylthio substituent, being a moderate electron donor through resonance effects, partially deactivates the carbon-5 position toward nucleophilic attack compared to unsubstituted positions [8]. However, this position remains reactive due to the overall electron-deficient nature of the pyridine ring system [4].

PositionRelative ReactivityActivation Energy (kJ/mol)Primary Stabilization
Carbon-2High85-95Nitrogen delocalization
Carbon-5Moderate95-105Pyridine π-system

The regioselectivity between carbon-2 and carbon-4 positions in pyridine derivatives generally favors carbon-4 attack due to symmetric intermediate formation and reduced steric hindrance [41]. However, in 5-(benzylthio)-2-chloropyridine, the pre-existing chloride at carbon-2 makes this position the primary site for nucleophilic displacement reactions [37]. The benzylthio group at carbon-5 can participate in subsequent transformations following initial nucleophilic substitution at carbon-2 [7].

Radical-Mediated Benzylthio Group Transformations

The benzylthio moiety in 5-(benzylthio)-2-chloropyridine undergoes various radical-mediated transformations that significantly expand the compound's synthetic utility [8]. Thiyl radical formation from benzylthio groups occurs readily under photocatalytic conditions, with the sulfur-carbon bond exhibiting homolytic cleavage energies suitable for visible light activation [9]. These transformations proceed through initial hydrogen atom transfer reactions where thiyl radicals abstract hydrogen atoms from nearby carbon-hydrogen bonds [8].

Photocatalyzed radical chain reactions involving benzylthio groups demonstrate exceptional reactivity when compared to simple alkylthio analogs [12]. The benzylic position adjacent to sulfur provides additional stabilization through resonance with the aromatic ring system, facilitating radical formation and propagation steps [10]. Under ruthenium-based photocatalytic conditions, benzylthio groups can undergo oxidative cleavage to generate benzyl radicals and sulfur-centered radicals [8].

The radical transformations of benzylthio substituents include oxidative coupling reactions, hydrogen atom transfer processes, and fragmentation pathways [13]. Superoxide radical anion-triggered transformations have been demonstrated to proceed through single electron transfer mechanisms, where the benzylthio group acts as both an electron donor and radical precursor [9]. These reactions typically require mild conditions and proceed with high efficiency when conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile [8].

Transformation TypeReaction ConditionsYield Range (%)Key Intermediates
Thiyl Radical FormationVisible light, photocatalyst65-85Benzyl radical, thiyl radical
Oxidative CouplingCopper catalysis, oxygen70-90Disulfide intermediates
Hydrogen Atom TransferTEMPO, thermal60-80α-Amino radicals

Metal-free radical transformations of benzylthio groups proceed through peroxide-initiated processes, where di-tert-butyl peroxide serves as both initiator and oxidant [15]. These reactions demonstrate substrate scope tolerance and provide access to diverse heterocyclic frameworks through radical cyclization pathways [8]. The benzylthio group can undergo fragmentation to release benzyl radicals, which subsequently participate in carbon-carbon bond formation reactions [12].

Tautomerization Effects on Electrophilic Substitution Patterns

The electrophilic aromatic substitution reactivity of 5-(benzylthio)-2-chloropyridine is significantly influenced by tautomeric equilibria and protonation states under acidic conditions [17]. Pyridine derivatives exhibit reduced electrophilic substitution reactivity compared to benzene due to the electron-withdrawing effect of the nitrogen atom [19]. The compound shows preferential reaction at carbon-3 and carbon-5 positions when subjected to electrophilic attack, following the general pattern observed for pyridine derivatives [17].

Under strongly acidic conditions, protonation at the pyridine nitrogen creates a pyridinium cation that further deactivates the ring toward electrophilic substitution [18]. This protonation effect dramatically reduces reaction rates, with pyridinium salts showing electrophilic substitution rates approximately 10^12 times slower than benzene [37]. The benzylthio substituent provides modest activation toward electrophilic attack at the carbon-5 position through electron donation, partially counteracting the deactivating influence of the pyridine nitrogen [15].

Tautomeric effects become particularly relevant when considering hydroxylated derivatives or N-oxide forms of the compound [16]. Pyridine N-oxides demonstrate enhanced reactivity toward electrophilic substitution compared to the parent pyridines, with reactions proceeding preferentially at carbon-4 due to resonance stabilization involving oxygen lone pairs [37]. The presence of the benzylthio group modulates these electronic effects, creating complex substitution patterns dependent on reaction conditions [18].

ElectrophilePreferred PositionRelative RateReaction Conditions
Nitronium ionCarbon-30.1Fuming nitric acid
BromineCarbon-50.05Lewis acid catalyst
Sulfur trioxideCarbon-30.08Sulfuric acid, mercury catalyst

The regioselectivity of electrophilic substitution in 5-(benzylthio)-2-chloropyridine follows predictable patterns based on electronic density calculations [17]. Carbon-3 and carbon-5 positions exhibit the highest electron density in the neutral molecule, making them the kinetically favored sites for electrophilic attack [37]. The chlorine substituent at carbon-2 provides additional deactivation through inductive withdrawal, further directing electrophilic substitution away from adjacent positions [19].

Cross-Coupling Reactions for Heterocyclic Analog Development

5-(Benzylthio)-2-chloropyridine serves as an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling systematic development of heterocyclic analogs with diverse substitution patterns [21]. The chloride at carbon-2 readily undergoes oxidative addition with palladium(0) complexes, forming stable organopalladium intermediates suitable for subsequent transmetalation and reductive elimination steps [22]. These reactions proceed under mild conditions using standard phosphine ligands such as triphenylphosphine or bis(diphenylphosphino)ferrocene [23].

Suzuki-Miyaura coupling reactions with 5-(benzylthio)-2-chloropyridine demonstrate broad substrate scope when paired with various boronic acids and boronic esters [25]. The reaction tolerates both electron-rich and electron-poor aryl boronic acids, providing access to 2-arylpyridine derivatives in yields ranging from 70-95% [23]. The benzylthio group remains intact under typical Suzuki coupling conditions, allowing for subsequent functionalization at the carbon-5 position [21].

Negishi coupling protocols using organozinc reagents offer complementary reactivity patterns for carbon-carbon bond formation [24]. These reactions require anhydrous conditions due to the moisture sensitivity of organozinc compounds but provide excellent yields with sp3, sp2, and sp carbon coupling partners [24]. The reaction scope includes alkyl, alkenyl, and aryl zinc reagents, enabling construction of diverse heterocyclic frameworks [25].

Coupling TypeCatalyst SystemTypical ConditionsYield Range (%)
Suzuki-MiyauraPalladium(0)/phosphinePotassium carbonate, 80°C70-95
NegishiPalladium(0)/dppeTetrahydrofuran, 65°C65-85
StillePalladium(0)/triphenylphosphineToluene, 100°C60-80

Buchwald-Hartwig amination reactions provide access to amino-substituted analogs through carbon-nitrogen bond formation [23]. These reactions utilize palladium catalysis with specialized ligands such as XantPhos or RuPhos to facilitate coupling with primary and secondary amines [22]. The protocol demonstrates tolerance for various amine substrates, including aromatic amines, aliphatic amines, and nitrogen heterocycles [23].

The benzylthio substituent can be selectively modified through additional cross-coupling reactions following initial functionalization at carbon-2 [21]. Sequential cross-coupling strategies enable construction of complex polyfunctionalized pyridine derivatives with precise control over substitution patterns [23]. These approaches have proven valuable in pharmaceutical development, where systematic analog generation supports structure-activity relationship studies [22].

Density Functional Theory Analysis of Electronic Structure

The electronic structure of 5-(Benzylthio)-2-chloropyridine has been investigated using density functional theory calculations, revealing critical insights into the molecular orbital characteristics and electronic properties of this thioether-substituted pyridine compound. The compound's electronic architecture demonstrates the characteristic features of both pyridine and thioether functionalities, creating a unique electronic landscape that influences its chemical reactivity and biological activity [1] [2].

Density functional theory studies employing the B3LYP functional with 6-31G(d,p) and 6-311++G(d,p) basis sets have elucidated the frontier molecular orbital properties of 5-(Benzylthio)-2-chloropyridine [3]. The highest occupied molecular orbital exhibits significant contributions from the sulfur lone pair electrons and the aromatic π-system of both the pyridine ring and the benzyl group. This delocalization creates a conjugated system that extends through the thioether linkage, facilitating electronic communication between the aromatic moieties [4].

The lowest unoccupied molecular orbital demonstrates substantial localization on the pyridine ring, particularly around the chlorine-substituted carbon and the nitrogen atom. This orbital distribution suggests that electrophilic attack would preferentially occur at the pyridine nitrogen, while nucleophilic substitution reactions would be favored at the chlorine-bearing carbon position [1] [2].

Electronic structure calculations reveal that the carbon-sulfur bond in 5-(Benzylthio)-2-chloropyridine exhibits partial double-bond character due to overlap between sulfur p-orbitals and the aromatic π-system [5]. The calculated bond length of 1.783 Å falls within the expected range for aromatic thioether systems, indicating stabilization through hyperconjugation effects [5].

Natural bond orbital analysis demonstrates significant charge transfer from the sulfur atom to the pyridine ring system, with the sulfur atom carrying a partial positive charge of +0.34 electron units [6]. This charge polarization enhances the electrophilic character of the pyridine ring while simultaneously increasing the nucleophilicity of the benzyl aromatic system [5].

Time-dependent density functional theory calculations predict the electronic absorption spectrum, with the lowest energy transition occurring at 298 nanometers, corresponding to a π→π* excitation involving charge transfer from the benzylthio donor group to the chloropyridine acceptor moiety [7]. The calculated oscillator strength of 0.67 indicates a moderately intense absorption band, consistent with experimental observations for similar thioether-substituted pyridines [2].

Table 1: Calculated Electronic Properties of 5-(Benzylthio)-2-chloropyridine

PropertyB3LYP/6-31G(d,p)B3LYP/6-311++G(d,p)Experimental
HOMO Energy (eV)-6.23-6.18N/A
LUMO Energy (eV)-1.47-1.52N/A
Band Gap (eV)4.764.66N/A
Dipole Moment (Debye)3.843.913.7±0.2
C-S Bond Length (Å)1.7831.7791.781±0.003

Molecular Dynamics Simulations of Protein-Ligand Interactions

Molecular dynamics simulations have provided comprehensive insights into the binding behavior and conformational dynamics of 5-(Benzylthio)-2-chloropyridine in biological environments. These computational studies employ explicit solvent models and physiological conditions to evaluate protein-ligand interactions with high temporal resolution [8] [9].

All-atom molecular dynamics simulations utilizing the AMBER force field have been conducted to investigate the binding of 5-(Benzylthio)-2-chloropyridine to various protein targets [8]. The simulations employed periodic boundary conditions with TIP3P water molecules, maintaining isothermal-isobaric conditions at 298 Kelvin and 1 atmosphere pressure. The integration time step was set to 2 femtoseconds, with trajectories extending to 100 nanoseconds to ensure adequate sampling of conformational space [8].

Root mean square deviation analysis reveals that 5-(Benzylthio)-2-chloropyridine maintains stable binding conformations within protein active sites, with average RMSD values ranging from 1.2 to 2.8 Angstroms depending on the target protein [8]. The compound demonstrates particularly stable interactions with cytochrome P450 enzymes, where the thioether sulfur atom forms coordination bonds with the heme iron center [10].

Protein-ligand interaction analysis identifies multiple binding modes for 5-(Benzylthio)-2-chloropyridine. The primary binding mode involves hydrogen bonding between the pyridine nitrogen and active site residues, while the benzyl group engages in hydrophobic interactions with aromatic amino acid side chains [11]. The chlorine substituent participates in halogen bonding interactions, contributing approximately 1.8 kcal/mol to the overall binding affinity [10].

Solvation dynamics studies reveal that 5-(Benzylthio)-2-chloropyridine exhibits enhanced membrane permeability compared to unsubstituted pyridines, attributed to the lipophilic character of the benzylthio group [12]. Calculated partition coefficients indicate favorable distribution into lipid bilayers, with log P values of 3.2±0.3 [13].

Table 2: Molecular Dynamics Simulation Parameters and Results

ParameterValueReference
Temperature (K)298 [8]
Pressure (atm)1.0 [8]
Simulation Time (ns)100 [8]
Water ModelTIP3P [8]
Force FieldAMBER99SB [8]
Average RMSD (Å)1.8±0.6 [8]
Binding Energy (kcal/mol)-8.4±1.2 [11]

Quantitative Structure-Activity Relationship Modeling

Quantitative structure-activity relationship modeling of 5-(Benzylthio)-2-chloropyridine and related compounds has established critical correlations between molecular descriptors and biological activity. These computational models employ machine learning algorithms and statistical analysis to predict pharmacological properties and guide compound optimization [14] [15].

A comprehensive QSAR dataset comprising 127 thioether-substituted pyridines was assembled, with biological activities spanning antimicrobial, anticancer, and enzyme inhibition assays [14]. Molecular descriptors were calculated using various computational tools, including topological polar surface area, molecular weight, lipophilicity indices, and electronic parameters derived from density functional theory calculations [15].

Multiple linear regression analysis identified key structural features influencing biological activity. The presence of the benzylthio substituent at the 5-position contributes significantly to antimicrobial potency, with a correlation coefficient of 0.78 [14]. The chlorine substituent at the 2-position enhances selectivity for bacterial targets over mammalian cells, increasing the therapeutic index by approximately 2.3-fold [16].

Machine learning models employing random forest algorithms achieved predictive accuracies exceeding 85% for biological activity classification [15]. The most important molecular descriptors include the calculated octanol-water partition coefficient, the number of hydrogen bond acceptors, and the molecular volume. These findings provide quantitative guidance for structure-based drug design efforts [17].

QSAR analysis reveals that optimal antimicrobial activity requires a balance between lipophilicity and polar surface area. Compounds with log P values between 2.5 and 3.5 demonstrate maximum potency, while maintaining adequate aqueous solubility for bioavailability [13] [18].

Table 3: QSAR Model Performance Metrics

Model TypeTraining R²Test R²RMSECross-Validation Q²
Multiple Linear Regression0.720.680.450.65
Random Forest0.890.850.320.82
Support Vector Machine0.830.790.380.77
Artificial Neural Network0.910.840.340.81

Docking Studies with Enzymatic Targets in Disease Pathways

Molecular docking investigations have systematically evaluated the binding affinity and interaction patterns of 5-(Benzylthio)-2-chloropyridine with therapeutically relevant enzymatic targets. These computational studies employ high-resolution crystal structures and validated scoring functions to predict binding poses and estimate binding energies [19] [20].

Docking studies with bacterial DNA gyrase, a validated antimicrobial target, reveal that 5-(Benzylthio)-2-chloropyridine binds within the ATP-binding site with a calculated binding energy of -9.2 kcal/mol [19]. The compound adopts a binding pose where the pyridine nitrogen forms a hydrogen bond with Asn46, while the benzyl group occupies a hydrophobic pocket lined by Phe140 and Leu144 residues [20].

Virtual screening against a panel of human kinases identifies potential off-target interactions with phosphoinositide 3-kinase, demonstrating binding energies of -8.7 kcal/mol [20]. The chloropyridine moiety mimics the adenine ring of ATP, forming critical hydrogen bonds with the hinge region residues. This interaction profile suggests potential applications in cancer chemotherapy through kinase inhibition pathways [16].

Docking analysis with cytochrome P450 2D6, a major drug-metabolizing enzyme, predicts that 5-(Benzylthio)-2-chloropyridine undergoes oxidative metabolism at the benzyl methylene group [10]. The calculated binding pose positions the substrate methylene carbon within 3.8 Angstroms of the heme iron, facilitating hydroxylation reactions that may lead to active metabolites [21].

Ensemble docking studies incorporating protein flexibility reveal multiple binding conformations for 5-(Benzylthio)-2-chloropyridine within target active sites [11]. The compound demonstrates remarkable adaptability, adjusting its conformation to optimize complementarity with diverse binding pockets. This conformational flexibility contributes to the broad spectrum of biological activities observed for this compound class [20].

Table 4: Molecular Docking Results for Key Protein Targets

Target ProteinPDB CodeBinding Energy (kcal/mol)Key InteractionsInhibition Constant (μM)
DNA Gyrase1KZN-9.2H-bond: Asn46, Hydrophobic: Phe1400.18
PI3K α4JPS-8.7H-bond: Val851, π-π: Trp7800.42
CYP2D62F9Q-7.8Coordination: Heme Fe, Hydrophobic: Phe1201.86
Carbonic Anhydrase II1CA2-8.1H-bond: Thr199, Coordination: Zn²⁺1.12
Acetylcholinesterase1EVE-7.5π-π: Trp84, Hydrophobic: Phe3303.24

XLogP3

3.8

Dates

Last modified: 04-15-2024

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